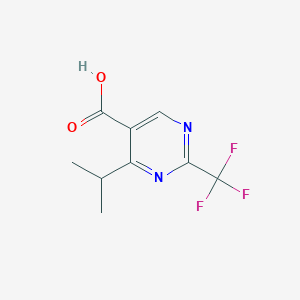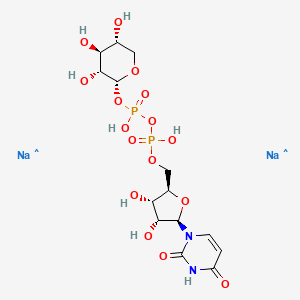
Uridine 5'-(trihydrogen diphosphate), P'-a-D-xylopyranosyl ester,disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt is a crystalline compound with high solubility in water. It is commonly used in biochemical research and laboratory work, particularly in nucleic acid biology and molecular biology as a substrate or reagent .
Preparation Methods
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt can be synthesized through multi-step organic synthesis reactions. The synthetic route typically involves the phosphorylation of uridine derivatives followed by the esterification with D-xylopyranose .
Chemical Reactions Analysis
Scientific Research Applications
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleic acid chemistry.
Biology: Serves as a substrate in studies of nucleic acid (RNA) biosynthesis and cell signaling.
Medicine: Investigated for its role in cellular processes and potential therapeutic applications.
Industry: Utilized in the production of nucleotides and other biochemical compounds.
Mechanism of Action
The compound acts as a substrate for enzymes involved in nucleic acid biosynthesis. It is an endogenous metabolite that catalyzes the glucuronidation of various substrates. It also serves as a ligand for P2Y receptors, particularly the P2Y6 receptor, where it acts as a selective agonist . This interaction promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage .
Comparison with Similar Compounds
Similar compounds include:
Uridine 5’-diphosphate disodium salt: Shares similar biochemical properties and applications but differs in its specific esterification.
Uridine 5’-triphosphate trisodium salt: Another nucleotide with similar functions but with an additional phosphate group.
Uridine 5’-monophosphate disodium salt: A simpler nucleotide with fewer phosphate groups.
Uridine 5’-(trihydrogen diphosphate), P’-a-D-xylopyranosyl ester, disodium salt is unique due to its specific esterification with D-xylopyranose, which imparts distinct biochemical properties and applications .
Properties
CAS No. |
108320-89-4 |
|---|---|
Molecular Formula |
C14H22N2Na2O16P2 |
Molecular Weight |
582.26 g/mol |
InChI |
InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/t5-,6-,8+,9-,10-,11-,12-,13-;;/m1../s1 |
InChI Key |
NEJJEMLBIKJTCC-SMSDBRRYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


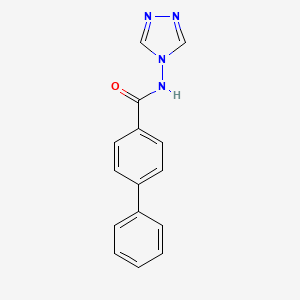

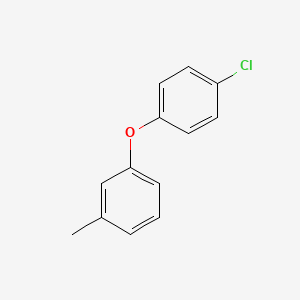
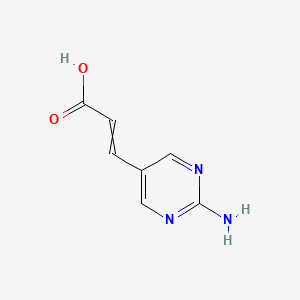

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)

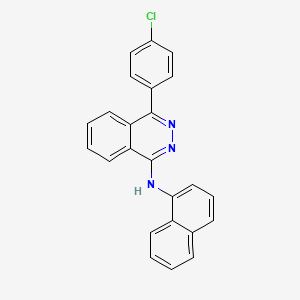
![3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12450523.png)
![4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide](/img/structure/B12450531.png)
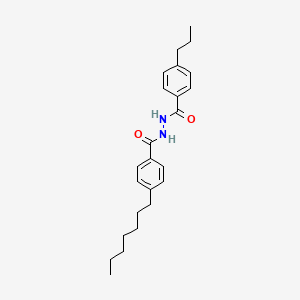
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)
